N-(4-iodo-2-methylphenyl)acetamide

Cross-Coupling Organic Synthesis Palladium Catalysis

Medicinal chemists needing rapid SAR expansion of 4-substituted-2-methylacetanilide scaffolds face slow cross-coupling cycles with bromo precursors. N-(4-iodo-2-methylphenyl)acetamide eliminates this bottleneck via a C-I bond ~100-1000× more labile toward oxidative addition, cutting reaction times and catalyst screening. • C-I bond reacts 100-1000× faster than C-Br in Pd-catalyzed couplings • Calculated LogP of 1.7-a +0.7 log-unit shift over the des-iodo analog-enhances passive permeability • Crystalline solid with a predictable planar packing motif supports co-crystal engineering. Supplied with full QA documentation; ambient shipping worldwide for R&D use.

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
CAS No. 117324-09-1
Cat. No. B048880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodo-2-methylphenyl)acetamide
CAS117324-09-1
Molecular FormulaC9H10INO
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC(=O)C
InChIInChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
InChIKeyDUBRQYZOLALJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodo-2-methylphenyl)acetamide: Halogenated Acetanilide Building Block


N-(4-Iodo-2-methylphenyl)acetamide (CAS 117324-09-1) is an aromatic amide and a halogenated acetanilide derivative [1]. Its defining structural feature is a para-iodo substituent on a 2-methyl-substituted phenyl ring, with an acetamide group at the nitrogen [1]. This configuration provides a specific electronic environment that influences its reactivity as a synthetic building block [2]. The compound is a crystalline solid at room temperature [2] and is distinct from other halogenated acetanilides due to the presence of the heavy iodine atom, which imparts unique properties in cross-coupling chemistry [2].

N-(4-Iodo-2-methylphenyl)acetamide: Irreplaceable Reactivity vs. Analogs


The substitution pattern and halogen identity of N-(4-iodo-2-methylphenyl)acetamide create a unique reactivity profile that is not interchangeable with its analogs [1]. The combination of a bulky iodine atom at the para position and a methyl group ortho to the amide linkage significantly alters the electronic and steric environment compared to compounds like N-(4-bromo-2-methylphenyl)acetamide or the unsubstituted N-(4-iodophenyl)acetamide [2]. For instance, the carbon-iodine bond is substantially more labile than the carbon-bromine bond in cross-coupling reactions, leading to differences in reaction rates and catalyst requirements . Furthermore, the methyl group's steric influence on the adjacent amide can affect its conformational stability and, consequently, its intermolecular interactions and packing in crystalline forms [1][3]. Simply using a non-iodinated precursor or a different halogen analog will lead to divergent reaction pathways and outcomes, as detailed in the quantitative evidence below.

N-(4-Iodo-2-methylphenyl)acetamide: Differentiating Quantitative Evidence


Cross-Coupling Reactivity: Iodine vs. Bromine Leaving Group

N-(4-Iodo-2-methylphenyl)acetamide offers a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to its brominated analog, N-(4-bromo-2-methylphenyl)acetamide . This difference is quantified by the relative rates of oxidative addition, the rate-limiting step for many cross-couplings [1].

Cross-Coupling Organic Synthesis Palladium Catalysis

Lipophilicity Enhancement: Iodo vs. Des-Iodo Analog

The introduction of a single iodine atom significantly increases the lipophilicity of N-(4-iodo-2-methylphenyl)acetamide compared to its non-iodinated analog, N-(2-methylphenyl)acetamide . This is reflected in a substantial increase in the calculated partition coefficient (LogP), a key predictor of membrane permeability and bioavailability [1].

Medicinal Chemistry Lipophilicity Drug Design

Crystal Packing and Hydrogen Bonding Motifs

The presence of both an iodine atom and an ortho-methyl group in N-(4-iodo-2-methylphenyl)acetamide is expected to dramatically influence its solid-state packing compared to the structurally simpler N-(2-methylphenyl)acetamide [1]. Crystallographic data on the related compound 4-iodo-2-methylaniline confirms the planarity of the iodine, methyl, and nitrogen atoms with the benzene ring, and reveals a stacked arrangement via N—H···N hydrogen bonds [2].

Crystal Engineering Solid-State Chemistry Polymorphism

Synthetic Diversification via the Iodine Handle

The iodine atom in N-(4-iodo-2-methylphenyl)acetamide serves as a versatile synthetic handle that can be converted to a wide array of functional groups, enabling the construction of diverse compound libraries . This contrasts with compounds lacking a halogen or those with less reactive halogens (e.g., chlorine), which offer fewer options for late-stage diversification [1].

Chemical Synthesis Building Blocks Functionalization

N-(4-Iodo-2-methylphenyl)acetamide: Key Application Scenarios


Accelerated Cross-Coupling for Pharmaceutical Synthesis

N-(4-Iodo-2-methylphenyl)acetamide is the preferred building block when a 4-substituted-2-methylacetanilide scaffold is required for rapid diversification via cross-coupling. Its carbon-iodine bond, which is approximately 100-1000 times more reactive toward oxidative addition than the carbon-bromine bond of its bromo analog [1], enables faster reaction cycles and potentially reduces the need for expensive catalyst optimization. This is critical in a discovery setting where synthesizing a library of derivatives quickly is paramount. Users should prioritize this iodo compound over its bromo or chloro counterparts to minimize reaction development time and maximize throughput in parallel synthesis applications.

Lead Optimization: Enhancing Lipophilicity and Permeability

In programs where a lead series suffers from poor permeability, N-(4-iodo-2-methylphenyl)acetamide can serve as a strategic starting point or a valuable intermediate. The calculated LogP of 1.7 for this compound is approximately 0.7 log units higher than its non-iodinated analog N-(2-methylphenyl)acetamide [2]. This increase in lipophilicity can be directly leveraged to improve passive diffusion across cell membranes. Researchers can confidently select this compound to probe structure-property relationships (SPR) around LogP, knowing that the iodine substitution provides a quantifiable and beneficial shift in this key parameter, which is a concrete advantage over the des-iodo starting material.

Crystal Engineering for Solid-State Formulation

When the solid-state properties of a drug candidate, such as dissolution rate or polymorph stability, are under investigation, N-(4-iodo-2-methylphenyl)acetamide offers a distinct packing motif. Crystallographic evidence from the closely related 4-iodo-2-methylaniline shows that the iodine and methyl substituents promote a planar molecular geometry and a stacked arrangement via N—H···N hydrogen bonds [3]. This is in contrast to the simpler N-(2-methylphenyl)acetamide, which lacks the iodine atom [4]. This predictable packing can be exploited to engineer co-crystals or to control the crystallization of active pharmaceutical ingredients (APIs) during manufacturing, providing a level of control over the final drug product that may not be possible with less-substituted analogs.

Late-Stage Functionalization of Advanced Intermediates

For complex molecule synthesis where late-stage diversification is required, N-(4-iodo-2-methylphenyl)acetamide is a superior intermediate. The iodine atom's versatility as a functional group handle—capable of participating in cross-couplings, lithium-halogen exchange, and radical chemistry—is well-established for this compound class . This contrasts with less reactive halogenated analogs like N-(4-chloro-2-methylphenyl)acetamide, which have a much narrower scope of efficient transformations [5]. Procuring the iodo compound provides synthetic chemists with the greatest flexibility for generating a diverse array of final products from a single advanced intermediate, thereby increasing efficiency and reducing overall material costs in a multi-step synthesis campaign.

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